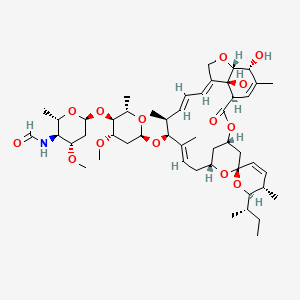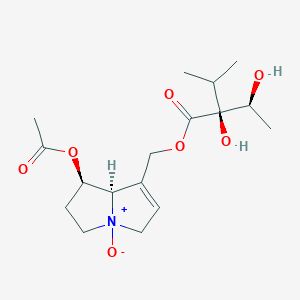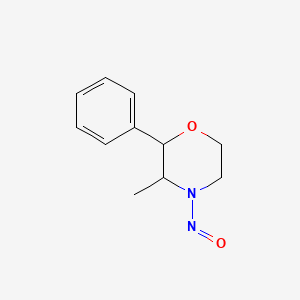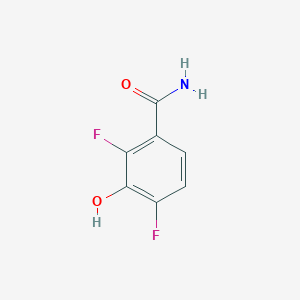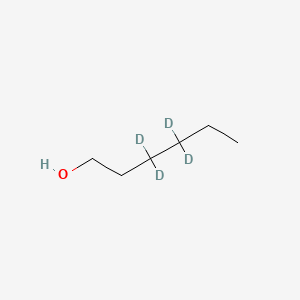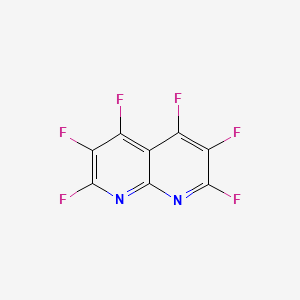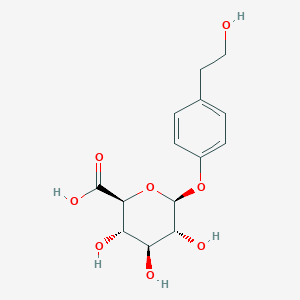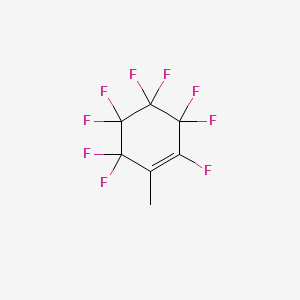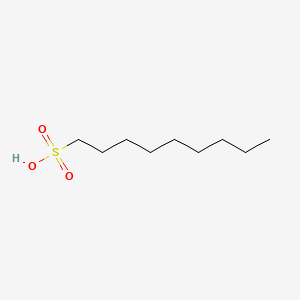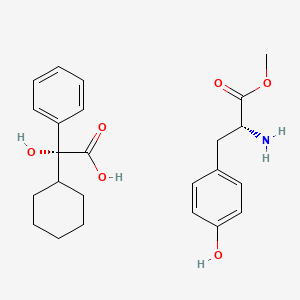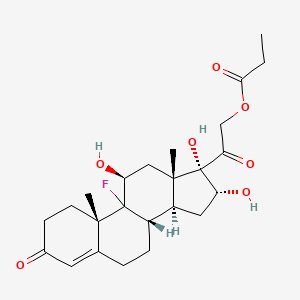
Corticosterone, 9-fluoro-16alpha,17-dihydroxy-, 21-propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9xi,11b,16a)-9-Fluoro-11,16,17-trihydroxy-3,20-dioxopregn-4-en-21-yl propionate is a synthetic corticosteroid with anti-inflammatory properties. It is often used in medical applications to treat various inflammatory and allergic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9xi,11b,16a)-9-Fluoro-11,16,17-trihydroxy-3,20-dioxopregn-4-en-21-yl propionate typically involves multiple steps, starting from a suitable steroid precursor. The process includes fluorination, hydroxylation, and esterification reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in specialized reactors with precise temperature and pressure control. Quality control measures are implemented to monitor the product’s consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
(9xi,11b,16a)-9-Fluoro-11,16,17-trihydroxy-3,20-dioxopregn-4-en-21-yl propionate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
(9xi,11b,16a)-9-Fluoro-11,16,17-trihydroxy-3,20-dioxopregn-4-en-21-yl propionate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Applied in the development of anti-inflammatory drugs and treatments for allergic conditions.
Industry: Utilized in the formulation of pharmaceutical products and topical creams.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory mediators. This results in reduced inflammation and immune response. The molecular targets include various cytokines and enzymes involved in the inflammatory process.
Comparison with Similar Compounds
Similar Compounds
Fluorometholone: Another corticosteroid with similar anti-inflammatory properties.
Dexamethasone: A potent corticosteroid used for its anti-inflammatory and immunosuppressive effects.
Prednisolone: A widely used corticosteroid for treating inflammatory and autoimmune conditions.
Uniqueness
(9xi,11b,16a)-9-Fluoro-11,16,17-trihydroxy-3,20-dioxopregn-4-en-21-yl propionate is unique due to its specific fluorination and hydroxylation pattern, which enhances its potency and reduces side effects compared to other corticosteroids.
Properties
CAS No. |
3797-62-4 |
|---|---|
Molecular Formula |
C24H33FO7 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
[2-[(8S,10S,11S,13S,14S,16R,17S)-9-fluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
InChI |
InChI=1S/C24H33FO7/c1-4-20(30)32-12-19(29)24(31)17(27)10-16-15-6-5-13-9-14(26)7-8-21(13,2)23(15,25)18(28)11-22(16,24)3/h9,15-18,27-28,31H,4-8,10-12H2,1-3H3/t15-,16-,17+,18-,21-,22-,23?,24-/m0/s1 |
InChI Key |
UKUCKBKKOVCOJJ-KFDFKENLSA-N |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)O)O |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


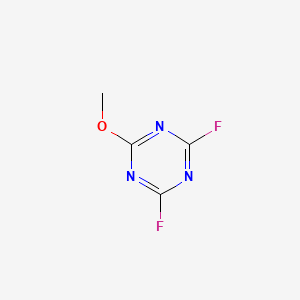
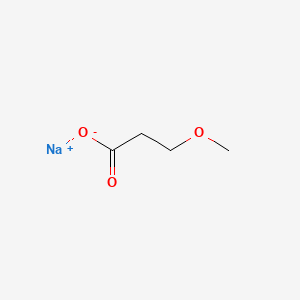
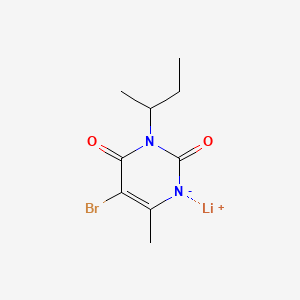
![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B13420752.png)
